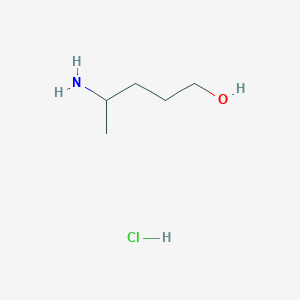
4-Aminopentan-1-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopentan-1-OL hydrochloride is a chemical compound with the molecular formula C5H13NO·HCl It is an amino alcohol, meaning it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopentan-1-OL hydrochloride typically involves the reduction of 4-nitropentan-1-ol. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting 4-Aminopentan-1-OL is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of nickel-hydrotalcite catalysts in reductive amination reactions has been reported to achieve high product yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminopentan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-pentanone or 4-pentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
4-Aminopentan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-Aminopentan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopentan-1-ol: The free base form without the hydrochloride salt.
5-Amino-1-pentanol: An isomer with the amino group at a different position.
2-Aminopentan-1-ol: Another isomer with the amino group at the second carbon.
Uniqueness
4-Aminopentan-1-OL hydrochloride is unique due to its specific positioning of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
139.62 g/mol |
Nom IUPAC |
4-aminopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H |
Clé InChI |
DLOGMTRDVUURIL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)


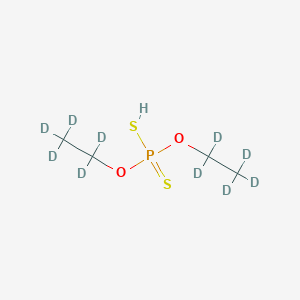
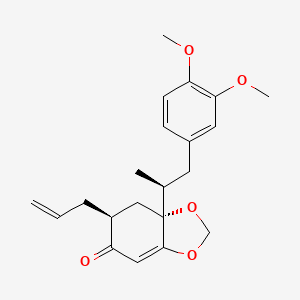
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)

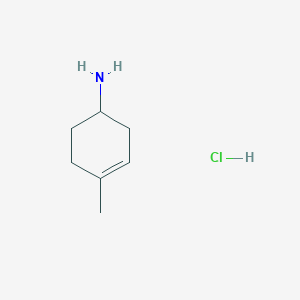
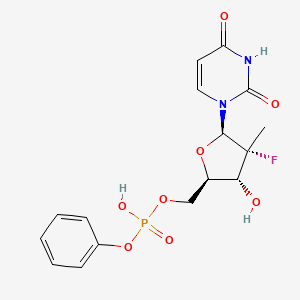
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
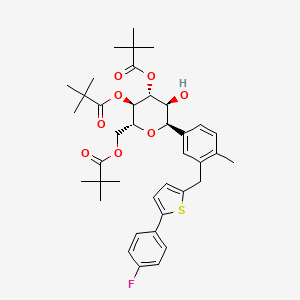

![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)

